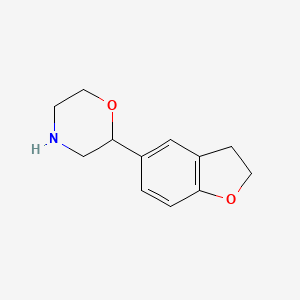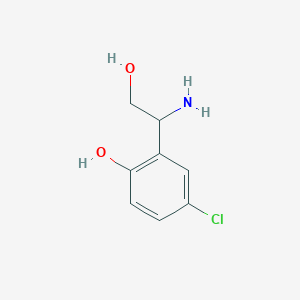
2-(1-Amino-2-hydroxyethyl)-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2-hydroxyethyl)-4-chlorophenol is an organic compound that features a phenol group substituted with an amino group and a hydroxyl group on the ethyl chain, and a chlorine atom on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-chlorophenol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with epichlorohydrin to form 4-chloro-2-(chloromethyl)phenol. This intermediate is then reacted with ammonia to introduce the amino group, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(1-Amino-2-oxoethyl)-4-chlorophenol.
Reduction: Formation of 2-(1-Aminoethyl)-4-chlorophenol.
Substitution: Formation of 2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol when methoxide is used.
科学的研究の応用
2-(1-Amino-2-hydroxyethyl)-4-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-chlorophenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chloro-2-(hydroxymethyl)phenol: Lacks the amino group, which may reduce its potential for forming hydrogen bonds with biological targets.
2-(1-Aminoethyl)-4-chlorophenol: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Uniqueness
2-(1-Amino-2-hydroxyethyl)-4-chlorophenol is unique due to the presence of both amino and hydroxyl groups on the ethyl chain, along with a chlorine atom on the benzene ring
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
2-(1-amino-2-hydroxyethyl)-4-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2 |
InChIキー |
KXSKYLCQWOEVGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


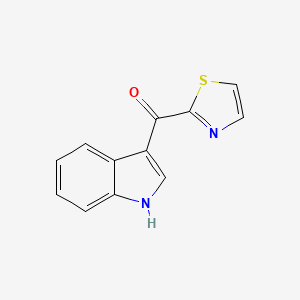
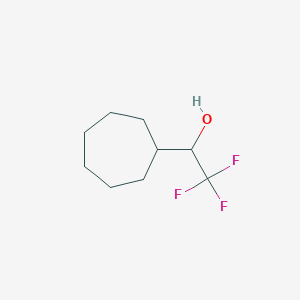
![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
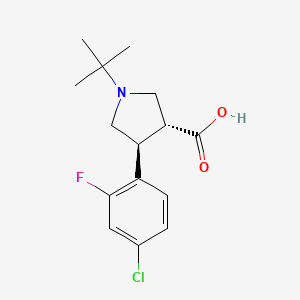
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)

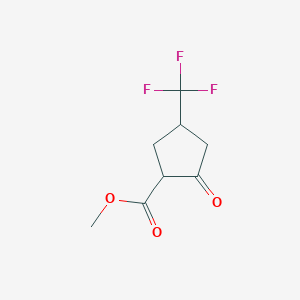
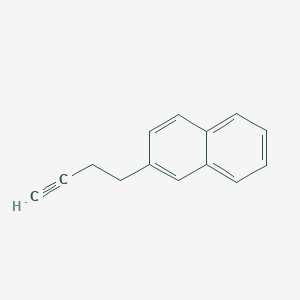
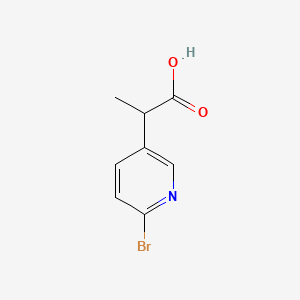
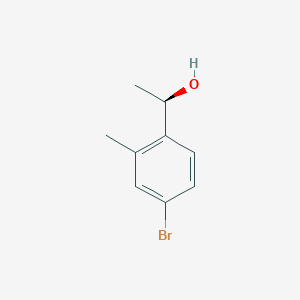


![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)
